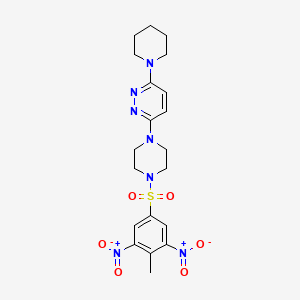

3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6S/c1-15-17(26(28)29)13-16(14-18(15)27(30)31)34(32,33)25-11-9-24(10-12-25)20-6-5-19(21-22-20)23-7-3-2-4-8-23/h5-6,13-14H,2-4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKDXSQODUTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article synthesizes available research findings, focusing on its biological activity, synthetic routes, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 493.5 g/mol. The structural components include:

- Pyridazine Ring : Known for various biological activities.

- Piperazine Group : Often linked to central nervous system effects and enzyme inhibition.

- Sulfonyl and Dinitrophenyl Substituents : These enhance the compound's reactivity and potential bioactivity.

Antitumor Activity

Research indicates that compounds with similar structural motifs to pyridazine derivatives exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, suggesting a potential pathway for the antitumor activity of the target compound .

In vitro studies involving breast cancer cell lines have demonstrated that certain pyrazole derivatives can enhance the efficacy of conventional chemotherapy agents like doxorubicin, indicating a synergistic effect that could be relevant for the compound .

Antimicrobial Properties

Compounds similar to 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine have also been associated with notable antimicrobial activity. For example, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, which could suggest similar potential for this compound .

The mechanism of action for compounds with such structures typically involves interaction with specific biological targets, including proteins involved in signal transduction pathways or metabolic enzymes. The presence of multiple functional groups may allow for diverse interactions within biological systems.

Synthetic Routes

The synthesis of 3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine generally involves multi-step organic reactions. Key steps include:

- Nitration : Introduction of nitro groups via nitration of the phenyl ring.

- Formation of Piperazine Derivative : Synthesis through nucleophilic substitution reactions.

- Coupling with Pyridazine : Formation of the pyridazine ring and subsequent coupling with the piperazine derivative.

These steps require careful optimization to maximize yield and purity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(6-Chloropyridazin-3-yl)piperazine | Contains piperazine and pyridazine | Lacks dinitrophenyl group |

| 4-Methylsulfonylpiperazine | Simple piperazine derivative | No aromatic substituents |

| 3-Aminoquinazolinone Derivative | Contains quinazolinone structure | Exhibits different pharmacological profiles |

This comparison highlights that while these compounds share certain structural elements, each possesses unique characteristics influencing their biological activity and application potential.

Comparison with Similar Compounds

3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

- Core Structure : Pyridazine.

- Substituents :

- Position 3: 4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazinyl.

- Position 6: Pyrrolidin-1-yl (5-membered saturated ring).

- Key Difference : The substitution at position 6 involves pyrrolidine instead of piperidine.

- Lipophilicity: Pyrrolidine is less lipophilic than piperidine, which could alter membrane permeability or metabolic stability .

Thienopyrimidine-Based Analogs

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Core Structure: Thieno[3,2-d]pyrimidine (a fused thiophene-pyrimidine system).

- Substituents :

- Position 6: 4-Methanesulfonyl-piperazinylmethyl.

- Position 2: 2-Methylbenzimidazolyl.

- Position 4: Morpholinyl.

- Molecular Weight : ESI+ MH+ 494.19 .

- Key Differences: Core Heterocycle: Thienopyrimidine vs. pyridazine. Thienopyrimidines are often associated with kinase inhibition or anticancer activity. Sulfonyl Group: Methanesulfonyl (simpler, less sterically demanding) vs. 4-methyl-3,5-dinitrophenylsulfonyl (bulky, electron-deficient).

- Implications :

- The methanesulfonyl group may enhance solubility compared to the nitro-rich analog.

- Morpholine and benzimidazole substituents suggest divergent target selectivity.

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : The pyridazine core allows for modular substitutions, enabling tuning of electronic and steric properties.

- Sulfonyl Group Impact: The 4-methyl-3,5-dinitrophenylsulfonyl group in the original compound likely increases binding affinity through π-π stacking or hydrogen bonding, whereas methanesulfonyl in the thienopyrimidine analog may prioritize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.